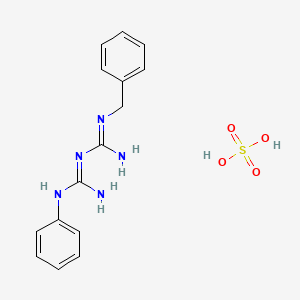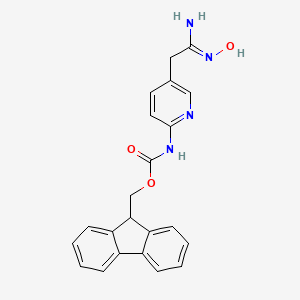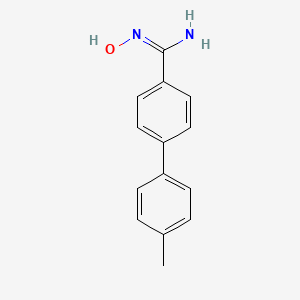
1-Boc-pyrrole-2-carboxamidoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-pyrrole-2-carboxamidoxime is a chemical compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxamidoxime group. The Boc group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. The compound’s structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Boc-pyrrole-2-carboxamidoxime can be synthesized through several methods. One common approach involves the reaction of 1-Boc-pyrrole-2-carboxylic acid with hydroxylamine under suitable conditions to form the carboxamidoxime derivative. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-pyrrole-2-carboxamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboxamidoxime group to amines or other reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Deprotected pyrrole derivatives.
Applications De Recherche Scientifique
1-Boc-pyrrole-2-carboxamidoxime has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of fine chemicals and materials science
Mécanisme D'action
The mechanism of action of 1-Boc-pyrrole-2-carboxamidoxime involves its ability to participate in various chemical reactions due to the presence of the Boc and carboxamidoxime groups. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The carboxamidoxime group can undergo nucleophilic and electrophilic reactions, enabling the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .
Comparaison Avec Des Composés Similaires
1-Boc-pyrrole-2-carboxylic acid: A precursor in the synthesis of 1-Boc-pyrrole-2-carboxamidoxime.
Pyrimidine-2-carboxamidoxime: Another compound with a carboxamidoxime group, used in similar synthetic applications.
Uniqueness: this compound is unique due to the combination of the Boc-protected pyrrole ring and the carboxamidoxime group. This combination allows for selective reactions and functionalization, making it a versatile intermediate in organic synthesis .
Conclusion
This compound is a valuable compound in organic synthesis, with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a versatile intermediate for the development of complex molecules and materials.
Propriétés
IUPAC Name |
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h4-6,15H,1-3H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOPPCCPRLPORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC=C1/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045782.png)




![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B8045800.png)





